molecular formula C27H28N2O7S2 B2466247 ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate CAS No. 476365-37-4

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate

Cat. No.: B2466247
CAS No.: 476365-37-4
M. Wt: 556.65
InChI Key: RUVCROIFMCHIED-UHFFFAOYSA-N
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Description

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the benzodioxole and pyrrolidine-sulfonyl groups . The reaction conditions often include the use of bases such as cesium carbonate and ligands like BINAP to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7S2/c1-3-34-27(31)24-17(2)23(15-18-6-11-21-22(14-18)36-16-35-21)37-26(24)28-25(30)19-7-9-20(10-8-19)38(32,33)29-12-4-5-13-29/h6-11,14H,3-5,12-13,15-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVCROIFMCHIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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